4-(Trifluoromethyl)bicyclo[2.2.1]heptan-1-amine
Description
Properties
Molecular Formula |
C8H12F3N |
|---|---|
Molecular Weight |
179.18 g/mol |
IUPAC Name |
4-(trifluoromethyl)bicyclo[2.2.1]heptan-1-amine |
InChI |
InChI=1S/C8H12F3N/c9-8(10,11)6-1-3-7(12,5-6)4-2-6/h1-5,12H2 |
InChI Key |
JNRWBJQAIZLHMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1(C2)C(F)(F)F)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Trifluoromethyl)bicyclo[2.2.1]heptan-1-amine typically involves the introduction of a trifluoromethyl group into a bicyclic heptane structure. One common method involves the reaction of a bicyclo[2.2.1]heptan-1-amine precursor with a trifluoromethylating agent under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-(Trifluoromethyl)bicyclo[2.2.1]heptan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce various amine derivatives.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential
The compound has been investigated for its potential as a pharmacological agent, particularly in the development of novel drugs targeting specific receptors. For instance, research has indicated that derivatives of bicyclic amines can act as positive allosteric modulators for A3 adenosine receptors, which are implicated in various physiological processes and diseases . The introduction of trifluoromethyl groups in such structures often enhances their biological activity and selectivity.
Synthesis of Chiral Compounds
The synthesis of chiral non-racemic diamines from bicyclic precursors, including 4-(trifluoromethyl)bicyclo[2.2.1]heptan-1-amine, has been explored. These compounds are valuable in the synthesis of pharmaceuticals due to their ability to provide specific stereochemistry necessary for biological activity . The stereodivergent synthesis routes allow for the generation of diverse chiral centers, facilitating the development of a variety of bioactive compounds.
Material Science
Polymer Chemistry
In materials science, 4-(trifluoromethyl)bicyclo[2.2.1]heptan-1-amine can serve as a building block for the synthesis of advanced polymers with tailored properties. The trifluoromethyl group imparts unique characteristics such as increased hydrophobicity and thermal stability, making these polymers suitable for applications in coatings, adhesives, and other industrial materials.
Nanocomposites
Research indicates that incorporating bicyclic amines into nanocomposite materials can enhance mechanical properties and thermal resistance. This is particularly relevant in the development of lightweight and durable materials for aerospace and automotive applications .
Case Studies
Mechanism of Action
The mechanism of action of 4-(Trifluoromethyl)bicyclo[2.2.1]heptan-1-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Bicyclo[2.2.1]heptane Scaffold
4-(Difluoromethyl)bicyclo[2.2.1]heptan-1-amine (CAS 1245647-64-6)
- Molecular Formula : C₈H₁₃F₂N
- Molecular Weight : 161.19 g/mol
- Key Differences : The CHF₂ group at the 4-position reduces electronegativity and lipophilicity compared to CF₃. This may improve aqueous solubility but decrease metabolic stability in vivo .
2-Bromobicyclo[2.2.1]heptan-1-amine Hydrochloride (CAS 1432679-02-1)
- Molecular Formula : C₇H₁₃BrClN
- Molecular Weight : 226.54 g/mol
- Key Differences : Bromine at position 2 introduces steric bulk and polarizability. The hydrochloride salt enhances stability and solubility, making it a versatile scaffold for nucleophilic substitutions .
2,2-Difluorobicyclo[2.2.1]heptan-1-amine Hydrochloride
- Molecular Formula : C₇H₁₂F₂ClN
- Molecular Weight : 183.63 g/mol
Bicyclo Ring Size Variations
4-(Trifluoromethyl)bicyclo[2.2.2]octan-1-amine (CAS 135908-49-5)
- Molecular Formula : C₉H₁₄F₃N
- Molecular Weight : 193.21 g/mol
- Key Differences: The bicyclo[2.2.2]octane scaffold (larger ring) reduces ring strain and increases conformational flexibility. This may lower binding affinity in rigid receptor pockets compared to the norbornane system .
Parent Compound and Stereochemical Variants
Bicyclo[2.2.1]heptan-1-amine (CAS 21245-51-2)
- Molecular Formula : C₇H₁₃N
- Molecular Weight : 111.19 g/mol
- Key Differences : The absence of substituents results in lower molecular weight and reduced steric hindrance, serving as a baseline for evaluating substituent effects .
endo-2-Aminonorbornane Hydrochloride (CAS 65481-69-8)
Data Table: Comparative Analysis of Key Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
